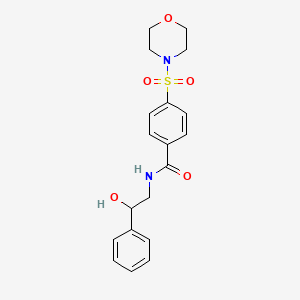
N-(2-hydroxy-2-phenylethyl)-4-(morpholinosulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-hydroxy-2-phenylethyl)benzamide” is a chemical compound with the molecular formula C15H15NO2 . It’s also known as "Benzamide, N-(2-hydroxy-2-phenylethyl)-" .
Molecular Structure Analysis
The molecular structure of “N-(2-hydroxy-2-phenylethyl)benzamide” consists of 15 carbon atoms, 15 hydrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
“N-(2-hydroxy-2-phenylethyl)benzamide” has a melting point of 146°C and a predicted boiling point of 497.5±38.0°C . The predicted density is 1.175±0.06 g/cm3, and the predicted pKa is 13.63±0.20 .Aplicaciones Científicas De Investigación
Novel Pharmaceutical Compounds and Compositions
Research has led to the development of novel (2-morpholinylmethyl)benzamide derivatives, including N-(2-hydroxy-2-phenylethyl)-4-(morpholinosulfonyl)benzamide. These compounds have potential pharmaceutical applications, particularly in conditions involving decreased gastric emptying (Zhang, 2009).
Radiolabelling and Imaging Applications
The compound has been used in radiolabelling experiments, particularly with Na123I and Na125I. These studies are crucial for developing new imaging techniques in medical diagnostics (Tsopelas, 1999).
Antifungal Applications
N-(Morpholinothiocarbonyl) benzamide derivatives, closely related to the compound , have demonstrated significant antifungal activity against major pathogens. This highlights their potential in developing new antifungal agents (Weiqun et al., 2005).
CB(2) Receptor Agonists for Pain Management
Sulfamoyl benzamide class, including similar compounds, has been optimized for in vitro metabolic stability while retaining high potency as CB(2) receptor agonists. These are potential candidates for treating pain, such as post-surgical pain (Sellitto et al., 2010).
Pharmaceutical Development and PK Modeling
These compounds have been part of pharmacokinetic modeling studies, aiding in the development of new drugs by predicting human plasma concentrations and drug behavior (Pierrillas et al., 2019).
Chemoselective Synthesis Techniques
Research on N-benzoylation of aminophenols has led to the production of compounds like N-(2-hydroxyphenyl)benzamides, showcasing advanced chemoselective synthesis techniques (Singh et al., 2017).
Pro-drug Development
Studies have been conducted on the N-Mannich bases of NH-acidic compounds, with morpholine as a component. These investigations are essential for pro-drug development to enhance drug solubility and bioavailability (Bundgaard & Johansen, 1980).
Biological Activities and Drug Metabolizing Enzymes
Morpholine derivatives have been designed with a range of biological activities, including drug metabolizing enzyme modulation, indicating the broad potential of these compounds in medicinal chemistry (Rekka & Kourounakis, 2010).
Propiedades
IUPAC Name |
N-(2-hydroxy-2-phenylethyl)-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c22-18(15-4-2-1-3-5-15)14-20-19(23)16-6-8-17(9-7-16)27(24,25)21-10-12-26-13-11-21/h1-9,18,22H,10-14H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJUJEUADSZAFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

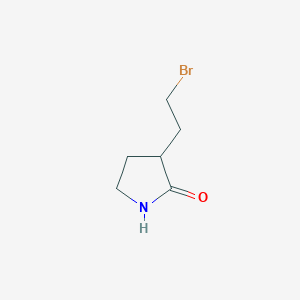
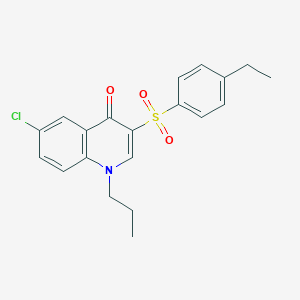
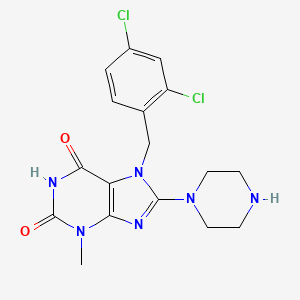
![N-(4-methoxybenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2946518.png)
![N-[2-[2-[2-(Dimethylamino)-2-oxoethyl]anilino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2946519.png)
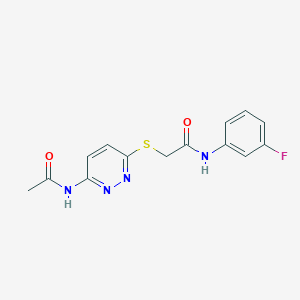
![[3-(2-Ethoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2946523.png)
![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)morpholine-4-carboxamide](/img/structure/B2946528.png)
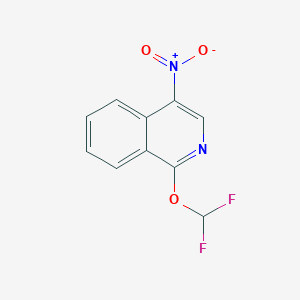
![3-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]-3,4-dihydroquinazolin-4-one](/img/structure/B2946530.png)

![2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(3-fluorophenyl)acetamide](/img/structure/B2946534.png)
![2-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride](/img/structure/B2946536.png)
![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2946538.png)